2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
描述
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-2-12-28(25,26)23-11-3-4-15-13-17(7-10-19(15)23)22-20(24)14-27-18-8-5-16(21)6-9-18/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXFFCGEZWCVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (G513-0613)
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.9 g/mol
- Key Features : Ethanesulfonyl group (vs. propane-1-sulfonyl) at the 1-position and acetamide at the 7-position (vs. 6-position).
- Physicochemical Properties : LogP = 3.4154, polar surface area = 61.934 Ų, indicating moderate lipophilicity and solubility .
- Positional isomerism (7- vs. 6-acetamide) could alter target selectivity.
2-(4-chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4)
- Molecular Formula : C24H23ClN2O5S
- Molecular Weight : 487.0 g/mol
- Key Features : Bulky 4-methoxybenzenesulfonyl group replaces propane-1-sulfonyl.
- Comparison: The aromatic sulfonyl group may enhance π-π stacking interactions but reduce solubility (higher logP expected).
Analogues with Heterocyclic and Substituent Variations
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Molecular Formula : C24H19ClN2O2S
- Molecular Weight : 434.94 g/mol
- Key Features: Sulfanyl group replaces sulfonyl, and a 2-oxoquinoline core is present.
- Comparison : The thiourea-like sulfanyl group may confer redox activity or metal-binding capacity, diverging from the sulfonyl group’s electron-withdrawing effects. The 4-phenyl substitution adds steric bulk .
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Molecular Formula: Not explicitly stated (estimated C23H24F4N2O3S).
- Key Features : Trifluoroacetyl and sulfonamide groups replace sulfonyl and acetamide.
- Sulfonamide (vs. sulfonyl) may improve solubility but reduce membrane permeability .
Pharmacologically Relevant Analogues
Tetrahydroisoquinoline-Based Orexin Receptor Antagonists ()
- Examples : N-Benzyl derivatives with 6-methoxy-7-(piperidin-1-yl)ethoxy substitutions.
- Key Features: Similar tetrahydroquinoline cores but with bulky benzyl and alkoxy groups.
- Comparison: These compounds prioritize receptor antagonism (e.g., orexin-1) via extended hydrophobic substituents, whereas the target compound’s chlorophenoxy-sulfonyl-acetamide motif may favor kinase or enzyme inhibition .
17β-Hydroxysteroid Dehydrogenase Inhibitors ()
- Examples: N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine derivatives.
- Key Features: Shared 4-chlorophenoxy group but lack sulfonyl/tetrahydroquinoline moieties.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to G513-0613.
准备方法
Key Reaction Conditions for Cyclization
| Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Enamine + Tertiary Aniline | CuI, NaHSO₃ | DCE | 120°C | 24 h | 60% |
Sulfonylation at Position 1 with Propane-1-Sulfonyl Chloride
Propane-1-sulfonyl chloride reacts with the tetrahydroquinoline amine under basic conditions. Two optimized protocols are documented:
Method A : A solution of 1,2,3,4-tetrahydroquinolin-6-amine (83.7 mmol) and triethylamine (251.1 mmol) in dichloromethane is cooled in an ice bath. Propane-1-sulfonyl chloride (209.3 mmol) is added dropwise, followed by stirring at room temperature for 1 hour. Workup includes washing with water and brine, drying over Na₂SO₄, and column chromatography (15% ethyl acetate/hexane), yielding 73%.
Method B : Using pyridine (92.1 mmol) and DMAP (0.925 mmol) in dichloromethane at room temperature for 14 hours, the reaction achieves an 85% yield after purification. Pyridine enhances sulfonylation efficiency by scavenging HCl, while DMAP accelerates the reaction.
Comparative Sulfonylation Data
Acylation of the 6-Amino Group with 2-(4-Chlorophenoxy)Acetic Acid
The 6-amino group of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is acylated using 2-(4-chlorophenoxy)acetyl chloride. Activation of 2-(4-chlorophenoxy)acetic acid with thionyl chloride forms the acyl chloride, which reacts with the amine in dichloromethane and triethylamine at 0–5°C. After stirring for 3 hours, the product is isolated via extraction and purified by chromatography (20% ethyl acetate/hexane), yielding 68–72%.
Acylation Optimization Parameters
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-(4-Chlorophenoxy)acetyl chloride | Triethylamine | CH₂Cl₂ | 0–5°C | 70% |
Final Compound Purification and Characterization
Crude product is purified using silica gel chromatography with gradient elution (hexane to ethyl acetate). High-performance liquid chromatography (HPLC) confirms purity >95%, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.52 (m, 1H, ArH), 7.02–7.08 (m, 1H, ArH), 3.97 (s, 2H, OCH₂CO), 3.45–3.68 (m, 4H, SO₂CH₂CH₂CH₃), 1.89–2.02 (m, 4H, CH₂CH₂CH₃).
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonylation : Competing reactions at the tetrahydroquinoline nitrogen are minimized by using excess propane-1-sulfonyl chloride (2.5 equiv) and slow addition to control exothermicity.
-
Acylation Side Reactions : Employing low temperatures (0–5°C) reduces over-acylation or hydrolysis of the acyl chloride.
-
Purification Complexity : Gradient elution chromatography resolves closely eluting impurities, particularly regioisomers formed during cyclization .
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, and how are reaction conditions optimized?
- Methodology :
- The synthesis involves multi-step organic reactions, starting with functionalization of the tetrahydroquinoline core followed by sulfonylation and acetamide coupling. Key steps include:
- Sulfonylation : Reaction of the tetrahydroquinoline intermediate with propane-1-sulfonyl chloride under controlled pH (7–8) and low temperature (0–5°C) to avoid side reactions .
- Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 50–60°C for 12–18 hours .
- Optimization : Reaction yields are improved by monitoring progress via TLC and adjusting solvent polarity (e.g., gradient elution with ethyl acetate/hexane). Purity is validated using HPLC (>95%) and NMR spectroscopy .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and acetamide linkage. Key signals include:
- Tetrahydroquinoline protons : δ 1.5–2.5 ppm (methylene groups) and δ 3.0–3.5 ppm (sulfonyl-attached CH₂) .
- Aromatic protons : δ 6.8–7.5 ppm (chlorophenoxy and tetrahydroquinoline rings) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of propane-1-sulfonyl group) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the chlorophenoxy and sulfonyl groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as nuclear receptors?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., RORγ, orexin receptors). Key parameters:
- Binding affinity : Calculated ΔG values (e.g., −9.2 kcal/mol for RORγ) .
- Key interactions : Hydrogen bonding with Arg367 (RORγ) and π-π stacking with Phe377 .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation : Compare with experimental IC₅₀ values from kinase assays (e.g., IC₅₀ = 1.5 µM for RORγ) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ ranges for anticancer activity: 0.5–10 µM). Use statistical tools (e.g., ANOVA) to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell lines: HepG2 vs. MCF7; serum-free media vs. 10% FBS) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorobenzoyl or ethylphenyl derivatives) to isolate substituent effects .
Q. How is the compound’s metabolic stability evaluated, and what modifications improve pharmacokinetics?
- Methodology :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
- CYP450 inhibition : Screen against CYP3A4/CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM suggests low risk of drug-drug interactions .
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenoxy ring to reduce oxidative metabolism. Bioisosteric replacement of sulfonyl with phosphonate groups enhances metabolic stability .
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